molecular formula C19H14N2O3 B5763108 N-2-naphthyl-3-(4-nitrophenyl)acrylamide

N-2-naphthyl-3-(4-nitrophenyl)acrylamide

Cat. No. B5763108
M. Wt: 318.3 g/mol
InChI Key: IUOYKNWZQYRBBM-KPKJPENVSA-N
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Description

N-2-naphthyl-3-(4-nitrophenyl)acrylamide, also known as NNPAA-AM, is a fluorescent probe widely used in scientific research. It is a small molecule that can be easily synthesized and has various applications in biochemical and physiological studies.

Scientific Research Applications

N-2-naphthyl-3-(4-nitrophenyl)acrylamide is widely used as a fluorescent probe in scientific research. It has been used to study various biological processes such as protein folding, lipid metabolism, and membrane transport. It can also be used to detect the presence of reactive oxygen species (ROS) in cells. In addition, N-2-naphthyl-3-(4-nitrophenyl)acrylamide has been used to study the effect of drugs on cellular processes.

Mechanism of Action

N-2-naphthyl-3-(4-nitrophenyl)acrylamide is a non-fluorescent molecule that becomes fluorescent upon binding to a protein or other biomolecules. The fluorescence intensity of N-2-naphthyl-3-(4-nitrophenyl)acrylamide is dependent on the polarity of the microenvironment surrounding the molecule. When N-2-naphthyl-3-(4-nitrophenyl)acrylamide binds to a hydrophobic region of a protein, the fluorescence intensity increases. Conversely, when N-2-naphthyl-3-(4-nitrophenyl)acrylamide binds to a hydrophilic region of a protein, the fluorescence intensity decreases.
Biochemical and Physiological Effects:
N-2-naphthyl-3-(4-nitrophenyl)acrylamide has been shown to have minimal biochemical and physiological effects on cells. It does not affect cell viability or proliferation. However, it is important to note that the concentration of N-2-naphthyl-3-(4-nitrophenyl)acrylamide used in experiments should be carefully controlled to avoid any potential cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-2-naphthyl-3-(4-nitrophenyl)acrylamide is its high sensitivity and selectivity. It can detect small changes in protein conformation and activity. In addition, N-2-naphthyl-3-(4-nitrophenyl)acrylamide is easy to use and can be applied to a wide range of biological samples. However, one limitation of N-2-naphthyl-3-(4-nitrophenyl)acrylamide is its dependence on the polarity of the microenvironment. This can make it difficult to interpret results in complex biological systems.

Future Directions

For the use of N-2-naphthyl-3-(4-nitrophenyl)acrylamide include the study of protein-protein interactions, membrane transport, and the effect of environmental factors on protein conformation and activity.

Synthesis Methods

N-2-naphthyl-3-(4-nitrophenyl)acrylamide can be synthesized by the condensation reaction of 2-naphthylamine and 4-nitrophenylacrylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). After purification, the product is obtained as a yellow powder.

properties

IUPAC Name

(E)-N-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(12-7-14-5-10-18(11-6-14)21(23)24)20-17-9-8-15-3-1-2-4-16(15)13-17/h1-13H,(H,20,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOYKNWZQYRBBM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(naphthalen-2-yl)-3-(4-nitrophenyl)prop-2-enamide

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